3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid
Overview
Description
3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-2-methylbenzene, which can be obtained through the fluorination of 2-methylbenzene.
Grignard Reaction: The 3-fluoro-2-methylbenzene is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding 3-fluoro-2-methylphenylmagnesium bromide.
Carboxylation: The Grignard reagent is subsequently reacted with carbon dioxide to yield 3-(3-fluoro-2-methylphenyl)propanoic acid.
Methylation: Finally, the propanoic acid derivative is methylated using methyl iodide in the presence of a base such as potassium carbonate to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-fluoro-2-methylphenyl)propanoic acid or 3-(3-fluoro-2-methylphenyl)propanone.
Reduction: Formation of 3-(3-fluoro-2-methylphenyl)-2-methylpropanol or 3-(3-fluoro-2-methylphenyl)-2-methylpropanal.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methylphenylboronic acid
- 3-Fluoro-2-methylbenzeneboronic acid
- 3-Fluoro-2-methylphenylpropanoic acid
Uniqueness
3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which imparts distinct chemical and physical properties. These properties include increased lipophilicity, enhanced metabolic stability, and specific interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-fluoro-2-methylphenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(11(13)14)6-9-4-3-5-10(12)8(9)2/h3-5,7H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATNGUXSBWTSIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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